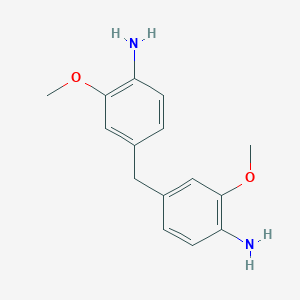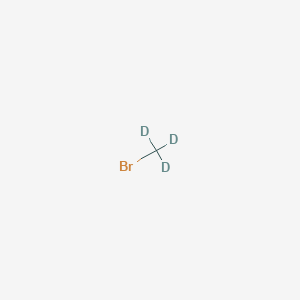
Bromo(2H3)methane
描述
Bromo(2H3)methane, also known as methyl bromide-d3, is a halogenated organic compound with the chemical formula CD3Br. It is a colorless gas with a sweet odor and is highly reactive due to the presence of the bromine atom. This compound is widely used as a fumigant in agriculture and as a precursor in the synthesis of pharmaceuticals and other chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Bromo(2H3)methane can be synthesized through the bromination of deuterated methane (CD4) using bromine (Br2) under ultraviolet light. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into two bromine radicals under UV light. These radicals then react with deuterated methane to form this compound and hydrogen bromide (HBr) .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of deuterated methanol (CD3OH) with hydrogen bromide (HBr) in the presence of a catalyst. This method is preferred due to its higher yield and efficiency compared to the direct bromination of deuterated methane .
化学反应分析
Types of Reactions
Bromo(2H3)methane undergoes several types of chemical reactions, including:
Substitution Reactions: In these reactions, the bromine atom in this compound is replaced by another atom or group of atoms.
Elimination Reactions: this compound can undergo elimination reactions to form deuterated ethylene (C2D4) and hydrogen bromide (HBr) under the influence of a strong base such as potassium hydroxide (KOH).
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3) are common nucleophiles used in substitution reactions with this compound.
Bases: Strong bases such as potassium hydroxide (KOH) and sodium ethoxide (NaOEt) are used in elimination reactions.
Major Products
Substitution Reactions: Deuterated methanol (CD3OH), deuterated acetonitrile (CD3CN), and deuterated methylamine (CD3NH2).
Elimination Reactions: Deuterated ethylene (C2D4) and hydrogen bromide (HBr).
科学研究应用
Bromo(2H3)methane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce deuterium into molecules, which is useful for studying reaction mechanisms and kinetics.
Biology: this compound is used in isotopic labeling studies to trace the metabolic pathways of deuterated compounds in biological systems.
Medicine: It is used in the synthesis of deuterated pharmaceuticals, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: this compound is used as a fumigant to control pests in stored products and soil.
作用机制
The mechanism of action of bromo(2H3)methane involves its high reactivity due to the presence of the bromine atom. In substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound. In elimination reactions, the bromine atom and a hydrogen atom are removed, resulting in the formation of a double bond .
相似化合物的比较
Similar Compounds
Bromomethane (CH3Br): Similar to bromo(2H3)methane but without deuterium atoms.
Bromoethane (C2H5Br): A similar halogenated compound used in organic synthesis and as a refrigerant.
Bromoiodomethane (CH2BrI): Another halogenated compound used in organic synthesis.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies and the synthesis of deuterated pharmaceuticals. The deuterium atoms can alter the chemical and physical properties of the compound, leading to different reaction kinetics and improved pharmacokinetic properties.
属性
IUPAC Name |
bromo(trideuterio)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Br/c1-2/h1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUXJHMPEANEGY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149500 | |
| Record name | Bromo(2H3)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111-88-2 | |
| Record name | Methane-d3, bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromo(2H3)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromo(2H3)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(2H3)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

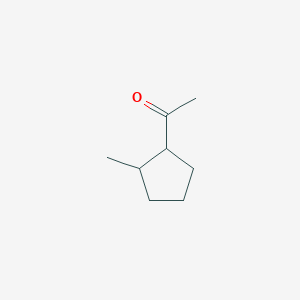
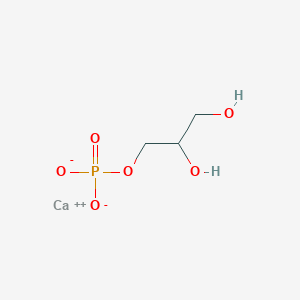
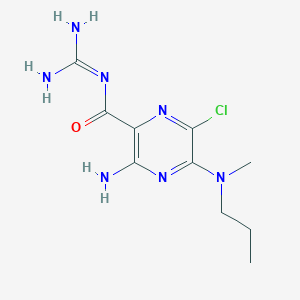
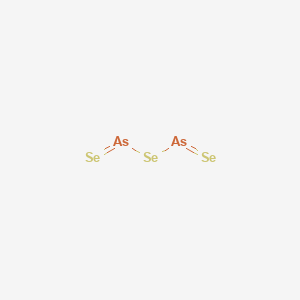
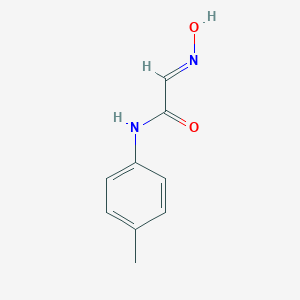


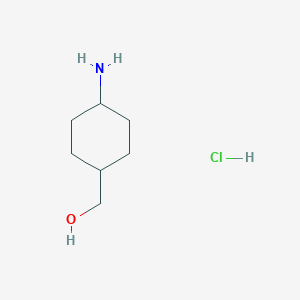
![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)
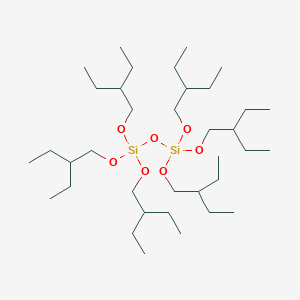

![2-(Furan-2-yl)-6-methylbenzo[d]thiazole](/img/structure/B73343.png)
